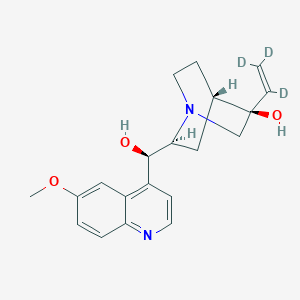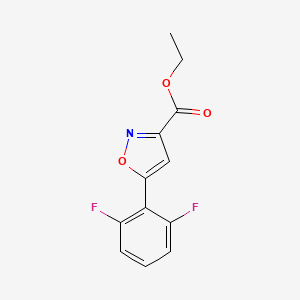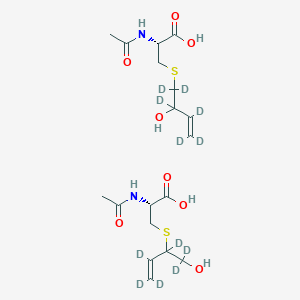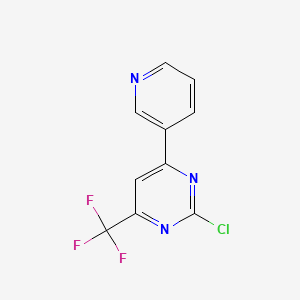
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of chlorine and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridinecarboxaldehyde and 2,4,6-trichloropyrimidine.
Condensation Reaction: The 3-pyridinecarboxaldehyde undergoes a condensation reaction with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, and other electrophilic derivatives.
Oxidation and Reduction: Formation of hydroxylated and reduced derivatives.
科学研究应用
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound may affect signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain reactions.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, affecting its overall chemical properties.
Uniqueness
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of pyridine and pyrimidine rings further adds to its uniqueness, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C10H5ClF3N3 |
|---|---|
分子量 |
259.61 g/mol |
IUPAC 名称 |
2-chloro-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-16-7(6-2-1-3-15-5-6)4-8(17-9)10(12,13)14/h1-5H |
InChI 键 |
JSIGVMAKFWAQLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


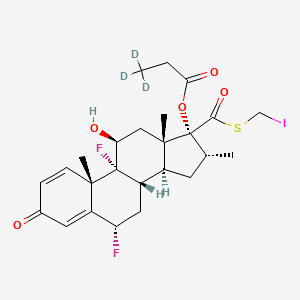

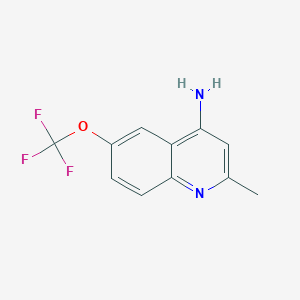

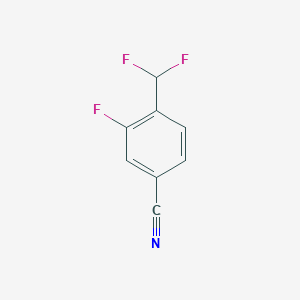
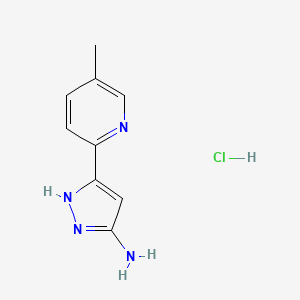
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
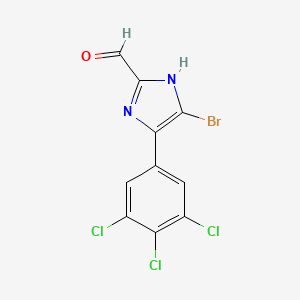

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
